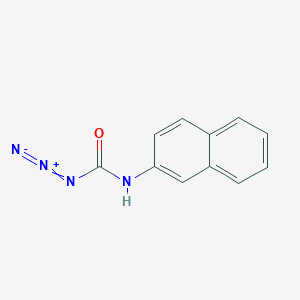![molecular formula C18H20O3Se B14260912 Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- CAS No. 364337-19-9](/img/structure/B14260912.png)
Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- is an organic compound with the molecular formula C18H20O3Se. This compound is characterized by the presence of a butanal backbone substituted with a methoxyphenyl group and a phenylseleno group. The (2R) configuration indicates the specific stereochemistry of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- typically involves the following steps:
Starting Materials: The synthesis begins with butanal, 4-methoxyphenol, and phenylselenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride (NaH) to deprotonate the phenol and selenol groups, facilitating their nucleophilic attack on the butanal.
Catalysts and Solvents: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction may be catalyzed by transition metals such as palladium or copper.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, including batch processing and continuous flow techniques, can be applied.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the seleno group, forming selenoxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxyphenyl and phenylseleno groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.
Substitution Reagents: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) for substitution reactions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with specific stereochemistry.
Biology
In biological research, it may be used to study the effects of selenium-containing compounds on biological systems, given selenium’s role in various biochemical processes.
Medicine
Industry
In industry, the compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group can undergo redox reactions, influencing cellular oxidative stress levels. The methoxyphenyl group can participate in aromatic interactions, affecting the compound’s binding affinity to various targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxyphenyl)-2-butanone: Similar in structure but lacks the phenylseleno group.
Anisylacetone: Another name for 4-(4-Methoxyphenyl)-2-butanone.
Raspberry ketone methyl ether: A compound with a similar methoxyphenyl group but different overall structure.
Uniqueness
The presence of the phenylseleno group in Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- makes it unique, as selenium-containing compounds have distinct redox properties and biological activities compared to their sulfur or oxygen analogs.
Propriétés
Numéro CAS |
364337-19-9 |
|---|---|
Formule moléculaire |
C18H20O3Se |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
(2R)-2-[(4-methoxyphenyl)methoxy]-4-phenylselanylbutanal |
InChI |
InChI=1S/C18H20O3Se/c1-20-16-9-7-15(8-10-16)14-21-17(13-19)11-12-22-18-5-3-2-4-6-18/h2-10,13,17H,11-12,14H2,1H3/t17-/m1/s1 |
Clé InChI |
FXMOJXHQWKILND-QGZVFWFLSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CO[C@H](CC[Se]C2=CC=CC=C2)C=O |
SMILES canonique |
COC1=CC=C(C=C1)COC(CC[Se]C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B14260833.png)
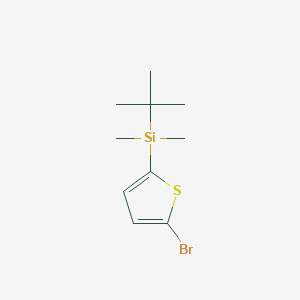
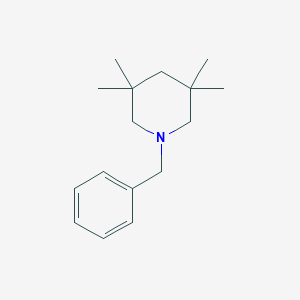
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)
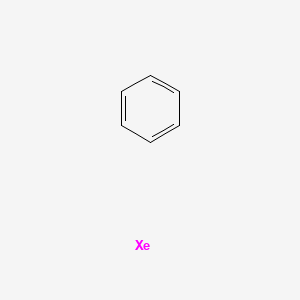
![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
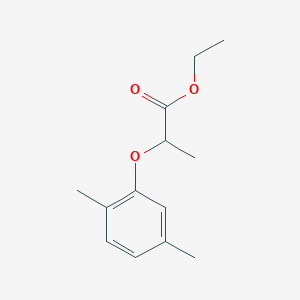

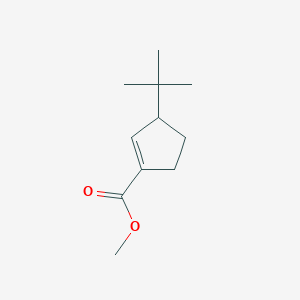

![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
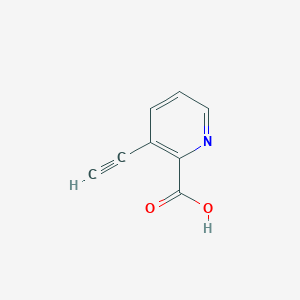
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
